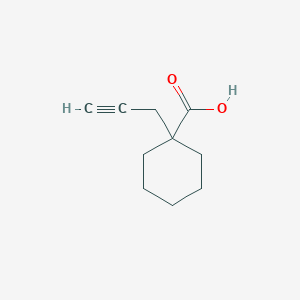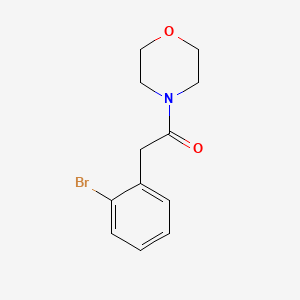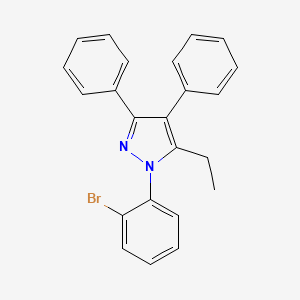
1-(2-Methylthiazol-5-yl)ethanone
Übersicht
Beschreibung
Synthesis Analysis
A simple and efficient method of synthesis of 1-[5-(4-methylthiazol-5-yl)-2-phenyl-1,3,4-oxadiazol-3(2H)-yl]ethanone from (E)-N′-benzylidene-4-methylthiazole-5-carbohydrazides and acetic anhydride has been developed . The structures of the synthesized compounds have been confirmed by IR, 1H and 13C NMR, and mass spectra .Molecular Structure Analysis
The molecular formula of 1-(2-Methylthiazol-5-yl)ethanone is C6H7NOS . The InChI code is 1S/C6H7NOS/c1-4(8)6-3-7-5(2)9-6/h3H,1-2H3 .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, a protocol for the syntheses of a series of new derivatives of 1-[5-(4-methylthiazol-5-yl)-2-phenyl-1,3,4-oxadiazol-3(2H)-yl]ethanone has been developed . Initially, ethyl-4-methylthiazole-5-carboxylate was reacted with hydrazine hydrate in ethanol to produce 4-methylthiazole-5-carbohydrazide .Physical And Chemical Properties Analysis
The molecular weight of 1-(2-Methylthiazol-5-yl)ethanone is 141.19 . It is a solid at room temperature . The compound should be stored in a sealed container in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Thiazole derivatives, which include “1-(2-Methylthiazol-5-yl)ethanone”, have been found to exhibit antioxidant properties . Antioxidants are crucial in the medical field as they can protect the body from damage caused by harmful molecules called free radicals.
Analgesic and Anti-inflammatory Activities
Some compounds related to the thiazole ring have shown significant analgesic and anti-inflammatory activities . This suggests that “1-(2-Methylthiazol-5-yl)ethanone” could potentially be used in the development of new pain relief and anti-inflammatory drugs .
Antimicrobial and Antifungal Activities
Thiazole derivatives have demonstrated antimicrobial and antifungal properties . In fact, specific derivatives of “1-(2-Methylthiazol-5-yl)ethanone” have shown high activity against Salmonella abony , indicating potential use in the treatment of bacterial and fungal infections.
Antiviral Activity
Compounds related to the thiazole ring have also been found to possess antiviral properties . This suggests that “1-(2-Methylthiazol-5-yl)ethanone” could be used in the development of new antiviral drugs.
Neuroprotective Activity
Thiazole derivatives have shown neuroprotective effects . This indicates that “1-(2-Methylthiazol-5-yl)ethanone” could potentially be used in the treatment of neurological disorders.
Antitumor and Cytotoxic Activities
Thiazole derivatives have demonstrated antitumor and cytotoxic activities . A series of imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, which are related to “1-(2-Methylthiazol-5-yl)ethanone”, have shown cytotoxicity activity on three human tumor cell lines . This suggests potential applications in cancer treatment.
Anticonvulsant Activity
Thiazole derivatives have been found to possess anticonvulsant properties . This suggests that “1-(2-Methylthiazol-5-yl)ethanone” could be used in the development of new anticonvulsant drugs.
Diuretic Activity
Compounds related to the thiazole ring have shown diuretic properties . This indicates that “1-(2-Methylthiazol-5-yl)ethanone” could potentially be used in the treatment of conditions that cause fluid retention.
Wirkmechanismus
Target of Action
1-(2-Methylthiazol-5-yl)ethanone is a derivative of thiazole, a heterocyclic compound . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For instance, some thiazole derivatives act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways . For example, some thiazole derivatives can influence the adenosine signaling pathway .
Pharmacokinetics
A study on similar compounds suggests high oral bioavailability .
Result of Action
Thiazole derivatives are known to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that the efficacy of thiazole derivatives can be influenced by various factors, including the physiological environment and the presence of other compounds .
Safety and Hazards
Zukünftige Richtungen
The results of in vitro and in silico studies suggest that thiazole and oxadiazole incorporated heterocycles can match the structural requirements for further development of novel therapeutic agents . This indicates a promising future direction for the development of new drugs based on 1-(2-Methylthiazol-5-yl)ethanone.
Eigenschaften
IUPAC Name |
1-(2-methyl-1,3-thiazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-4(8)6-3-7-5(2)9-6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUKYNIYGCGGNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







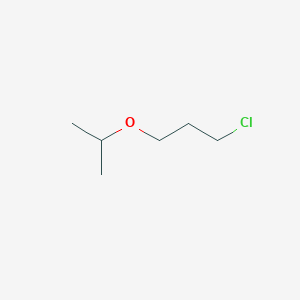
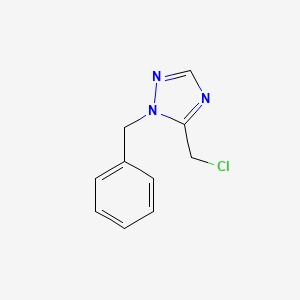
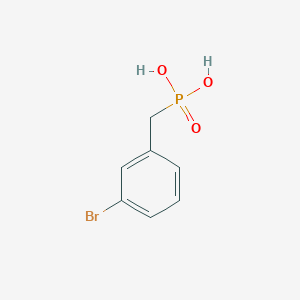
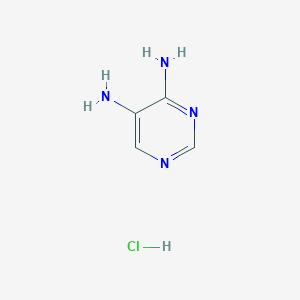
![2-Bromo-4-methylbenzo[D]thiazole](/img/structure/B1288503.png)
